BenchChemオンラインストアへようこそ!

2,3-Diamino-1-propanethiol dihydrobromide

Renal Scintigraphy Tc-99m Radiopharmaceuticals Clinical Imaging Comparison

2,3-Diamino-1-propanethiol dihydrobromide (CAS 78218-24-3; IUPAC: 2,3-diaminopropane-1-thiol dihydrobromide) is a bifunctional organic building block that combines vicinal primary amines with a terminal thiol on a three-carbon propane backbone. This unique architecture enables its principal application as the foundational scaffold for constructing N₂S₂ (diamide-dithiolate) and N₃S (triamide-thiolate) tetradentate chelators — ligand classes that form exceptionally stable, charge-neutral complexes with technetium-99m and rhenium for diagnostic and therapeutic radiopharmaceutical development.

Molecular Formula C3H12Br2N2S
Molecular Weight 268.02 g/mol
CAS No. 78218-24-3
Cat. No. B12435963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-1-propanethiol dihydrobromide
CAS78218-24-3
Molecular FormulaC3H12Br2N2S
Molecular Weight268.02 g/mol
Structural Identifiers
SMILESC(C(CS)N)N.Br.Br
InChIInChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H
InChIKeyQKAYOPSZSQIZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diamino-1-propanethiol dihydrobromide (CAS 78218-24-3) – Core Reference Data for Research Sourcing


2,3-Diamino-1-propanethiol dihydrobromide (CAS 78218-24-3; IUPAC: 2,3-diaminopropane-1-thiol dihydrobromide) is a bifunctional organic building block that combines vicinal primary amines with a terminal thiol on a three-carbon propane backbone . This unique architecture enables its principal application as the foundational scaffold for constructing N₂S₂ (diamide-dithiolate) and N₃S (triamide-thiolate) tetradentate chelators — ligand classes that form exceptionally stable, charge-neutral complexes with technetium-99m and rhenium for diagnostic and therapeutic radiopharmaceutical development . The dihydrobromide salt form ensures reliable solubility in aqueous media and long-term shelf stability under frozen storage, making it the preferred entry-point reagent for laboratories synthesizing bifunctional chelating agents rather than handling the air-sensitive free base .

Why 2,3-Diamino-1-propanethiol dihydrobromide Cannot Be Casually Replaced by Other Amino-Thiol Building Blocks in Chelator Synthesis


Although numerous amino-thiol compounds exist (e.g., cysteine, cysteamine, 2-aminoethanethiol, penicillamine), 2,3-diamino-1-propanethiol dihydrobromide occupies a structurally irreplaceable position for constructing N₂S₂ chelators of the diamide-dithiolate type. The single-carbon spacing between the two amine groups on the propane backbone is a strict topological requirement for forming the five-membered chelate rings with the Tc(V)=O or Re(V)=O core that confer the kinetic inertness and favorable biodistribution profile observed clinically with agents such as Tc-99m CO₂-DADS . In contrast, the closest ethylene-bridged analog — N,N'-bis(mercaptoacetyl)ethylenediamine (DADS) — lacks the α-carboxyl handle present in the 2,3-diaminopropanoate scaffold, which is essential for renal tubular secretion via the organic anion transporter. Clinical comparison of Tc-99m DADS against I-131 hippurate confirmed inferior biologic properties and unwanted hepatobiliary excretion in 40% of patients, directly motivating the development of the 2,3-diaminopropionate-based analog series . Therefore, procurement decisions that treat all diamino-thiols as interchangeable risk incorporating a scaffold mismatch that manifests in the final radiopharmaceutical as altered clearance route, reduced target-to-background ratio, or complete loss of renal specificity.

Evidence-Based Differentiation of 2,3-Diamino-1-propanethiol dihydrobromide-Derived Chelators: Head-to-Head Quantitative Comparisons for Procurement Decision-Making


Kidney-to-Background Contrast: CO₂-DADS vs. Tc-99m DTPA in Clinical Renal Imaging

In a head-to-head clinical study of 14 patients (serum creatinine 1.0–12.8 mg/dL), Tc-99m CO₂-DADS — the technetium complex derived from the 2,3-diaminopropanoate scaffold — provided a kidney-to-background ratio at 3 minutes post-injection that was 2.01 ± 0.79 times that of Tc-99m DTPA (P < 0.001) . This >2-fold improvement in target-to-background contrast directly impacts image quality and diagnostic confidence, particularly in patients with impaired renal function where glomerular filtration agents like DTPA yield poor cortical delineation.

Renal Scintigraphy Tc-99m Radiopharmaceuticals Clinical Imaging Comparison

Renal Excretion Efficiency: CO₂-DADS Delivers 2.57× Higher 30-Minute Excreted Dose Than Tc-99m DTPA

In the same 14-patient crossover comparison, the percent injected dose excreted in the urine at 30 minutes was 2.57 ± 1.24 times that of Tc-99m DTPA (P < 0.001) for Tc-99m CO₂-DADS . This near-step-change improvement in early urinary excretion rate reflects the active tubular secretion mechanism of the diamide-dithiolate chelate scaffold vs. the purely glomerular filtration mechanism of DTPA. The parenchymal transit time was also shorter for CO₂-DADS (1.34 ± 0.25 times DTPA; P < 0.005), confirming accelerated renal handling. The higher excreted fraction yields superior counting statistics in dynamic renal studies and shortens required acquisition times.

Renal Excretion Kinetics Radiopharmaceutical Clearance Diuretic Renography

No Detectable Hepatobiliary Excretion: CO₂-DADS vs. Tc-99m DADS in Clinical Use

Tc-99m CO₂-DADS showed no detectable hepatobiliary excretion in any patient studied , a clinically critical property for a renal imaging agent that avoids confounding hepatic activity in the right upper quadrant that can impair renal region-of-interest quantification. This contrasts directly with the ethylene-bridged analog Tc-99m DADS (N,N'-bis(mercaptoacetamido)ethylenediamine), where 40% of transplant patients demonstrated some hepatobiliary excretion and the biologic properties were concluded to be inferior to I-131 hippurate . The absence of hepatic clearance with the 2,3-diaminopropanoate scaffold (CO₂-DADS) vs. the ethylene diamine scaffold (DADS) represents a critical scaffold-level differentiation: the α-carboxyl group present in the propanoate backbone provides the handle for tubular organic anion transporter recognition essential for renal specificity.

Hepatobiliary Clearance Renal Specificity Diamide-Dithiolate Chelators

Stereochemistry-Dependent Renal Handling: 5-Fold Difference in Renal Retention Between D(-) and L(+) CO₂-DADS-A Enantiomers in Rats

The 2,3-diaminopropanoate scaffold contains a chiral center at C2 that creates four possible stereoisomers of the Tc-99m CO₂-DADS complex (chelate-ring diastereomers A and B of each enantiomer). Renal excretion studies in rats revealed a striking stereochemical dependence: the renal retention at 30 min (as % of maximal renal concentration) was 5% for D(-)-CO₂-DADS-A, 11% for the racemic DL mixture, and 25% for L(+)-CO₂-DADS-A . This 5-fold range in a critical pharmacokinetic parameter across stereoisomers of the same chemical scaffold demonstrates that the chiral purity of the starting 2,3-diamino-1-propanethiol precursor directly governs the in vivo performance of the final radiopharmaceutical. In baboon studies, the lA- and dA-isomers gave renograms similar to I-123 hippurate, while the dB-isomer resembled a Tc-99m DTPA renogram and the lB-isomer exhibited DMSA-like renal parenchymal retention — indicating that configurational changes alone redirect the tracer between tubular secretion (hippurate-like), glomerular filtration (DTPA-like), and cortical binding (DMSA-like) pathways .

Chiral Radiopharmaceuticals Renal Stereoselectivity Diaminopropanoate Enantiomers

Aqueous Solubility Advantage of the Dihydrobromide Salt Form Over the Free Base

The dihydrobromide salt form of 2,3-diamino-1-propanethiol (CAS 78218-24-3) exhibits water solubility exceeding 100 mg/mL and ethanol solubility of approximately 4 mg/mL, with a shelf stability of ≥2 years when stored at -20°C . In contrast, the free base (2,3-diaminopropane-1-thiol) is an air-sensitive, low-molecular-weight thiol prone to oxidative disulfide formation upon exposure to ambient atmosphere, which necessitates inert-atmosphere handling and significantly limits practical laboratory utility. The dihydrobromide salt provides a shelf-stable, precisely weighable solid that dissolves directly into aqueous reaction media without pH adjustment, enabling reproducible stoichiometric control in chelator synthesis — a critical requirement for GMP-like radiopharmaceutical preparation where batch-to-batch variability in ligand-to-metal ratio can alter complex speciation and biodistribution .

Salt Form Selection Aqueous Solubility Reagent Handling

Tc-99m Labeling Yield: >70% at Neutral pH for Solid-Phase Peptide Constructs Incorporating the Diaminopropionic Chelator

When the 2,3-diaminopropionic acid moiety — the acylated derivative of 2,3-diamino-1-propanethiol — is incorporated as an N-terminal N₂S₂ chelator during Fmoc solid-phase peptide synthesis, optimal Tc-99m labeling yields exceeding 70% are achieved at neutral pH with heating at 75°C for 10 minutes using pertechnetate reduced in situ . This contrasts with alternative N₃S chelators such as MAG₃ (mercaptoacetyl-triglycine) where S-benzoyl protected precursors require boiling for deprotection — a condition incompatible with many temperature-sensitive peptide targeting vectors . The compatibility of the diaminopropionic acid-derived N₂S₂ chelator with room-temperature acetyl deprotection (hydroxylamine treatment) and near-neutral pH labeling (pH ≈ 7.4) enables retention of receptor-binding affinity for fragile biomolecules including bombesin analogs and RGD peptides, where post-labeling integrin receptor IC₅₀ values remain in the low nanomolar range .

Radiolabeling Efficiency Solid-Phase Peptide Synthesis N₂S₂ Chelator

Recommended Procurement and Research Application Scenarios for 2,3-Diamino-1-propanethiol dihydrobromide (CAS 78218-24-3)


Synthesis of Enantiomerically Pure N₂S₂ Chelators for Renal Tubular Function Radiopharmaceuticals

Laboratories developing Tc-99m or Re-188 renal imaging/therapy agents should source enantiomerically defined 2,3-diamino-1-propanethiol dihydrobromide to control the chiral center at C2 of the bis(mercaptoacetyl)-2,3-diaminopropanoate scaffold. As demonstrated by Bormans et al., the D(-) enantiomer yields the lowest renal retention (5% at 30 min) and renographic behavior most closely matching I-131 hippurate, while the L(+) enantiomer produces 5-fold higher renal retention (25%) that may be advantageous for renal parenchymal imaging applications . Procuring the racemic DL mixture inherently produces a mixture of stereoisomers with divergent pharmacokinetics, complicating regulatory approval and clinical interpretation.

Solid-Phase Peptide Synthesis of N₂S₂-Functionalized Targeting Vectors for 99mTc SPECT Imaging

For peptide chemists building bombesin, RGD, or somatostatin analogs with integrated radiometal chelation sites, 2,3-diamino-1-propanethiol dihydrobromide serves as the precursor for di-Fmoc-diaminopropionic acid (Fmoc-DAP-[Fmoc]-OH), which can be directly incorporated into growing peptide chains during Fmoc-SPPS. The resulting N₂S₂ chelator achieves >70% Tc-99m labeling yield under mild, peptide-compatible conditions (neutral pH, 75°C, 10 min), preserving receptor-binding affinity at low nanomolar IC₅₀ values . This eliminates the need for post-synthesis conjugation chemistry that can introduce heterogeneity and reduce yield.

Comparative Pharmacology Studies of Renal Tubular Secretion Mechanisms Using Stereochemically Defined Tc-99m Probes

The 5-fold range in renal handling parameters across the four stereoisomers of CO₂-DADS (from tubular secretion/hippurate-like to glomerular filtration/DTPA-like to cortical binding/DMSA-like) makes 2,3-diamino-1-propanethiol dihydrobromide an ideal starting material for probe development in studies of renal drug transporter pharmacology. By varying only the stereochemistry of the starting diamine precursor while keeping all other chemical parameters constant, researchers can create a matched set of radiopharmaceuticals that interrogate organic anion transporter (OAT) vs. glomerular filtration vs. proximal tubular binding pathways using a single chelator scaffold .

GMP Radiopharmacy Kit Formulation Requiring Reproducible Ligand-to-Metal Stoichiometry

In regulated radiopharmacy settings where kit formulations must demonstrate batch-to-batch consistency in radiochemical purity and biodistribution, the dihydrobromide salt form is strongly preferred over the free base. Its high aqueous solubility (>100 mg/mL) enables volumetric dispensing from stock solutions with precision, and its ≥2-year shelf stability at -20°C eliminates uncertainty about oxidative degradation of the thiol group during storage . The ≥95% purity specification by HPLC provides a defined quality benchmark that supports regulatory documentation and technology transfer between laboratories.

Quote Request

Request a Quote for 2,3-Diamino-1-propanethiol dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.